4-(Cyclohexyloxy)-4-oxobutanoic acid
Overview
Description
4-(Cyclohexyloxy)-4-oxobutanoic acid, also known as 4-CBOBA, is an organic compound used in a variety of scientific research applications. It is a cyclic ester of oxobutanoic acid and is used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. 4-CBOBA is also known as a chiral auxiliary, meaning that it can be used to create enantiomerically pure compounds. 4-CBOBA is used in a variety of scientific research applications, including biochemical and physiological studies, and its advantages and limitations for lab experiments are discussed in
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase (sEH) for Anti-inflammatory and Anticancer Therapies
Scientific Field
Medicinal Chemistry and Pharmacology
Application Summary
4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives are used as inhibitors of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipid signaling molecules. The inhibition of sEH has therapeutic potential for treating inflammation and cancer.
Methods of Application
Small molecule inhibitors, including 4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives, are synthesized and tested for their efficacy in inhibiting sEH. The compounds are evaluated for their pharmacokinetic properties and their ability to modulate lipid signaling pathways that contribute to inflammation and cancer.
Results
Studies have shown that sEH inhibitors can exhibit anti-inflammatory, analgesic, antihypertensive, cardio-protective, and organ-protective properties. These outcomes suggest that sEH inhibition is a promising strategy for addressing a variety of diseases .
Promotion of Brown Adipogenesis and Reduction of Serum Triglycerides
Scientific Field
Obesity Treatment and Metabolic Research
Application Summary
Inhibitors of sEH, such as 4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives, have been studied for their role in promoting brown adipogenesis and reducing serum triglycerides in diet-induced obesity.
Methods of Application
The effects of sEH inhibitors are studied in vitro and in obese mice models. The compounds are administered via mini osmotic pumps, and their impact on brown adipose tissue (BAT) activity and lipid metabolism is assessed.
Results
The administration of sEH inhibitors led to a decrease in serum triglycerides and an increase in protein expression of genes important for lipid metabolism in BAT. These findings indicate a critical role for sEH in brown adipogenesis and its potential benefits in improving BAT protein expression involved in lipid metabolism .
Synthesis of Value-Added Chemicals
Scientific Field
Chemical Engineering and Industrial Chemistry
Application Summary
4-(Cyclohexyloxy)-4-oxobutanoic acid is used as a precursor in the synthesis of value-added chemicals such as cyclohexanol and ethanol through the hydrogenation process.
Methods of Application
The compound is subjected to hydrogenation reactions using specific catalysts to produce cyclohexanol and ethanol. The process involves the optimization of reaction conditions to achieve high yields and selectivity.
Results
The hydrogenation of 4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives has been shown to yield high selectivity to cyclohexanol and ethanol, with excellent stability and no deactivation after multiple runs. This process provides a novel route for the production of these chemicals .
Drug Development for Cardiovascular Diseases
Scientific Field
Cardiovascular Pharmacology
Application Summary
Derivatives of 4-(Cyclohexyloxy)-4-oxobutanoic acid are explored for their potential use in developing drugs for cardiovascular diseases due to their impact on lipid signaling pathways.
Results
Preliminary results indicate that sEH inhibitors can have antihypertensive effects, suggesting their potential use in treating cardiovascular diseases. Further research is needed to confirm these findings and develop clinically relevant drugs .
Neuroprotective Therapies
Scientific Field
Neurology and Neuroscience
Application Summary
4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives are investigated for their neuroprotective properties, particularly in the context of neuroinflammatory conditions.
Methods of Application
The neuroprotective effects of the compounds are assessed using in vitro neuronal cultures and in vivo models of neuroinflammation. The compounds’ ability to modulate neuroinflammatory pathways is a key focus of the research.
Results
Studies suggest that sEH inhibitors can reduce neuroinflammation and provide neuroprotection, which could be beneficial in treating neurodegenerative diseases. However, more research is required to fully understand the mechanisms and therapeutic potential .
Aptamer Development for Therapeutic and Diagnostic Applications
Scientific Field
Biomedical Research
Application Summary
Aptamers, which are short single-stranded DNA or RNA oligonucleotides, can fold into unique three-dimensional structures to bind target molecules with high specificity. The compound’s derivatives could be used to modify aptamers, enhancing their stability and binding efficiency.
Methods of Application
Chemical modifications of aptamers using derivatives of 4-(Cyclohexyloxy)-4-oxobutanoic acid can improve their applicability in various biological and clinical research questions. These modified aptamers can be employed in therapeutics, diagnostics, and biosensors.
Results
The enhanced aptamers show improved serum stability and reduced renal excretion, making them more effective in clinical applications .
Oligonucleotide Synthesis for Biological Studies
Scientific Field
Molecular Biology
Application Summary
Oligonucleotides, short sequences of nucleic acids, are crucial for studying complex biological mechanisms. Derivatives of the compound may be used in the synthesis of oligonucleotides, aiding in biomarker discovery and gene regulation studies.
Methods of Application
The compound’s derivatives can be incorporated into the synthesis process of oligonucleotides, potentially improving the efficiency and yield of the synthesis.
Results
The use of these derivatives in oligonucleotide synthesis could lead to advancements in therapeutic applications and biological studies, providing a versatile tool in biosensing and targeted therapy .
Biotechnological Production of Phenolic Acids
Scientific Field
Biotechnology
Application Summary
Phenolic acids have significant roles in plant life and human health due to their biological activities. Derivatives of 4-(Cyclohexyloxy)-4-oxobutanoic acid could be used to enhance the biotechnological production of phenolic acids.
Methods of Application
Biotechnological approaches, such as the construction of heterologous plant or microbial systems, can be utilized to increase the production of phenolic acids using the compound’s derivatives.
Results
This approach may lead to an efficient production of phenolic acids, overcoming limitations such as low yield and non-environmentally friendly processes associated with their isolation from natural sources or chemical synthesis .
properties
IUPAC Name |
4-cyclohexyloxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVVSONJDUVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905242 | |
Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)-4-oxobutanoic acid | |
CAS RN |
10018-78-7 | |
Record name | Succinic acid, monocyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.